molecular formula C28H46O3 B14789504 Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)-

Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)-

Cat. No.: B14789504
M. Wt: 430.7 g/mol
InChI Key: TYAFBMTZMSJDIO-CXKBYUCOSA-N
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Description

Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is a naturally occurring sterol compound. Sterols are a subgroup of steroids and are important components of cell membranes in plants, animals, and fungi. This particular compound is known for its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- typically involves multiple steps, starting from simpler sterol precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.

    Dehydration: Removal of water molecules to form double bonds.

    Isomerization: Conversion of one isomer into another to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources such as plants or fungi, followed by purification processes. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in these procedures .

Chemical Reactions Analysis

Types of Reactions

Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- involves its interaction with cell membranes and specific molecular targets. It may modulate the activity of enzymes and receptors, influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ergosta-5,24(28)-dien-3beta,7alpha-diol
  • Ergosta-5,24(28)-dien-3beta,7beta,16beta-triol
  • 3beta,7alpha,16beta-trihydroxy-stigmast-5,22-diene

Uniqueness

Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is unique due to its specific hydroxylation pattern and double bond configuration.

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol

InChI

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18?,20?,21?,22?,23?,24?,25?,26?,27-,28-/m0/s1

InChI Key

TYAFBMTZMSJDIO-CXKBYUCOSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O

Canonical SMILES

CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

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